2-Ethyl[1,2,4]triazolo[1,5-a]pyridin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidines are a class of non-naturally occurring small molecules that have attracted the interest of researchers . This scaffold is present in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .
Synthesis Analysis
The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine .Molecular Structure Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold presents four different families of isomers . Among them, the [1,2,4]triazolo[1,5-a]pyrimidine isomer is the most studied .Chemical Reactions Analysis
The Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring .Scientific Research Applications
Medicinal Chemistry and Drug Development
Anti-Inflammatory Activity: ETAP derivatives have shown promising anti-inflammatory properties. Incorporating a 1,2,4-triazolo[1,5-a]pyrimidine moiety into compounds based on ursolic acid (UA) led to unexpected improvements in anti-inflammatory activity .
Anticancer Potential: 1,2,4-triazolo[1,5-a]pyrimidine derivatives have garnered attention as potent anticancer agents. They act on various targets, including tubulin, LSD1, and CDK2. For instance, 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine effectively inhibits cancer cell proliferation .
Material Sciences
Beyond medicine, 1,2,4-triazolo[1,5-a]pyridines have applications in material sciences. Researchers explore their use in various materials, such as coatings, sensors, and catalysts .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to act on various targets including rorγt, phd-1, jak1, and jak2 .
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involved in inflammation, cell proliferation, and signal transduction .
Result of Action
Similar compounds have been found to have various biological activities, including anti-inflammatory, antitumor, and antidiabetic effects .
Future Directions
properties
IUPAC Name |
2-ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-2-7-10-8-6(9)4-3-5-12(8)11-7/h3-5H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWYALOTSKCBBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CC=C(C2=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.